molecular formula C9H5ClN2O2 B1361592 5-Chloro-8-nitroquinoline CAS No. 6942-98-9

5-Chloro-8-nitroquinoline

Cat. No. B1361592
CAS RN: 6942-98-9
M. Wt: 208.6 g/mol
InChI Key: DHRPLGHWWKFRKY-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

Sodium methoxide (571 mg, 1.05 mmol) was added to a solution of 5-chloro-8-nitroquinoline (Intermediate 65) (550 mg, 2.64 mmol) in MeOH (15 ml) and heated to 81° C. for 2 h. After cooling, the mixture was concentrated in vacuo, water was added and the mixture was extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo gave the title compound (500 mg, 93%). The structure was confirmed by 1H NMR.
Quantity
571 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2>CO>[CH3:1][O:2][C:5]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2 |f:0.1|

Inputs

Step One
Name
Quantity
571 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
550 mg
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
81 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 233.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.